molecular formula C10H12F3N3 B13344368 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B13344368
M. Wt: 231.22 g/mol
InChI Key: AOIKBEZVTCTDSM-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with an isobutyl group at the N1 position, a trifluoromethyl (-CF₃) group at the C3 position, and an acetonitrile (-CH₂CN) moiety at the C5 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetonitrile group contributes to electron-withdrawing effects, influencing reactivity and binding interactions. This structure is commonly explored in medicinal chemistry for kinase inhibition and agrochemical applications .

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

2-[2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile

InChI

InChI=1S/C10H12F3N3/c1-7(2)6-16-8(3-4-14)5-9(15-16)10(11,12)13/h5,7H,3,6H2,1-2H3

InChI Key

AOIKBEZVTCTDSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(F)(F)F)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides.

    Formation of the Acetonitrile Group: The acetonitrile group can be introduced through the reaction of the pyrazole derivative with acetonitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s potency and bioactivity by increasing its lipophilicity and metabolic stability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Alkyl Group Modifications at N1
  • 2-(1-(Cyclopropylmethyl)-3-(Thiophen-2-yl)-1H-Pyrazol-5-yl)Acetonitrile (CAS: 2097958-76-2) Key Differences: Cyclopropylmethyl replaces isobutyl at N1, and thiophen-2-yl substitutes the trifluoromethyl group at C3. Impact: The cyclopropylmethyl group introduces steric constraints and improved metabolic resistance compared to linear alkyl chains.
  • 2-(1-Isopropyl-3-(Pyridin-4-yl)-1H-Pyrazol-5-yl)Acetonitrile Key Differences: Isopropyl (branched C3) replaces isobutyl (branched C4) at N1, and pyridin-4-yl substitutes -CF₃ at C3.
Heterocycle and Functional Group Variations
  • 2-(1-Methyl-3-Phenyl-1H-1,2,4-Triazol-5-yl)Acetonitrile (CAS: 87924-04-7)

    • Key Differences : Triazole core replaces pyrazole; phenyl group at C3 instead of -CF₃.
    • Impact : The triazole ring increases aromaticity and metabolic stability but reduces dipole moments. The phenyl group lacks the electron-withdrawing effects of -CF₃, altering electronic distribution and binding kinetics .
  • 1-(3-Cyano-4-Fluorophenyl)-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid Key Differences: Carboxylic acid replaces acetonitrile; fluorophenyl group at N1.
Table 1: Structural and Inferred Property Comparison
Compound Name Core Heterocycle N1 Substituent C3 Substituent C5 Functional Group Molecular Weight (g/mol) Key Properties
2-(1-Isobutyl-3-(Trifluoromethyl)-1H-Pyrazol-5-yl)Acetonitrile Pyrazole Isobutyl -CF₃ -CH₂CN ~261.2* High lipophilicity, moderate solubility
2-(1-(Cyclopropylmethyl)-3-(Thiophen-2-yl)-1H-Pyrazol-5-yl)Acetonitrile Pyrazole Cyclopropylmethyl Thiophen-2-yl -CH₂CN ~283.3* Enhanced metabolic stability, π-π stacking
2-(1-Isopropyl-3-(Pyridin-4-yl)-1H-Pyrazol-5-yl)Acetonitrile Pyrazole Isopropyl Pyridin-4-yl -CH₂CN ~242.3 Improved solubility, basic N-atom
2-(1-Methyl-3-Phenyl-1H-1,2,4-Triazol-5-yl)Acetonitrile 1,2,4-Triazole Methyl Phenyl -CH₂CN 198.2 High metabolic stability, reduced dipole

*Calculated based on structural formulas.

Biological Activity

2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile, with the CAS number 2304633-89-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C8H12F3N2C_8H_{12}F_3N_2, with a molecular weight of approximately 236.00 g/mol. The compound features a pyrazole core, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of isobutyl-substituted pyrazole derivatives with acetonitrile under specific conditions to yield the desired nitrile product. The introduction of trifluoromethyl groups enhances the lipophilicity and biological activity of the compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BA5497.2Cell cycle arrest
This compoundMCF7TBDTBD

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.

Case Study: Anti-inflammatory Activity

In a study assessing various pyrazole derivatives, it was found that those with trifluoromethyl substitutions exhibited significant COX-2 inhibitory activity, leading to reduced edema in animal models. The selectivity index indicates that these compounds could serve as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good oral bioavailability and the ability to cross the blood-brain barrier (BBB). Studies indicate that it is not a substrate for major cytochrome P450 enzymes, reducing the risk of drug-drug interactions.

Table 2: Pharmacokinetic Properties

PropertyValue
LogP1.36
GI AbsorptionHigh
BBB PermeabilityYes
CYP InhibitionNo

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